Bienvenue dans la boutique en ligne BenchChem!

3-(Methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride

Organic Synthesis Medicinal Chemistry Building Blocks

Choose this monomethyl ester piperidine HCl salt (CAS 2260936-33-0) for inherent carboxyl orthogonality. The free –COOH couples directly via EDC/HOBt while the methyl ester remains stable, then hydrolyzes or reduces on demand—eliminating 2–3 protection/deprotection steps versus the symmetrical diacid. The HCl salt guarantees aqueous solubility for coupling; LogP -0.11 and TPSA 75.6 Ų favor CNS MPO compliance. Commercial 98% purity (mode) minimizes false positives in transporter binding assays. Ideal for constructing kinase hinge-binder libraries, serotonin/dopamine/noradrenaline reuptake inhibitor analogs, and colon-targeted soft-drug prodrugs.

Molecular Formula C8H14ClNO4
Molecular Weight 223.65
CAS No. 2260936-33-0
Cat. No. B2879285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride
CAS2260936-33-0
Molecular FormulaC8H14ClNO4
Molecular Weight223.65
Structural Identifiers
SMILESCOC(=O)C1CNCCC1C(=O)O.Cl
InChIInChI=1S/C8H13NO4.ClH/c1-13-8(12)6-4-9-3-2-5(6)7(10)11;/h5-6,9H,2-4H2,1H3,(H,10,11);1H
InChIKeyGNAXGCGXZCKJMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride (CAS 2260936-33-0): A Bifunctional Piperidine Scaffold for Selective Derivatization and Pharmaceutical Intermediate Procurement


3-(Methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride (CAS 2260936-33-0) is a piperidine-3,4-dicarboxylic acid derivative featuring one free carboxylic acid and one methyl ester moiety, supplied as the hydrochloride salt (molecular formula C₈H₁₄ClNO₄, MW 223.65 g/mol) . It belongs to the class of 3,4-disubstituted piperidine building blocks widely employed in medicinal chemistry for constructing bioactive molecules, including neurotransmitter re-uptake inhibitors, kinase inhibitors, and peptidomimetics [1]. The compound is commercially available at 95–98% purity from multiple vendors, making it accessible for both academic research and industrial-scale synthesis programs .

Why Piperidine-3,4-dicarboxylic Acid and Other In-Class Analogs Cannot Substitute for 3-(Methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride in Stepwise Synthesis


In drug discovery and process chemistry, the ability to sequentially derivatize two carboxyl groups on a piperidine scaffold is critical for constructing complex pharmacophores. Piperidine-3,4-dicarboxylic acid (CAS 577-58-2) bears two chemically equivalent free carboxylic acids, necessitating selective protection–deprotection sequences that add 2–3 synthetic steps, reduce overall yield, and increase cost [1]. The monomethyl ester of the target compound provides inherent orthogonality: the carboxylic acid can be activated for amide coupling while the methyl ester remains stable under standard coupling conditions (e.g., EDC/HOBt, HATU), then subsequently hydrolyzed or reduced as needed [2]. In contrast, the fully esterified dimethyl ester or the ketone analog (Methyl 4-oxo-3-piperidinecarboxylate, CAS 71486-53-8) lack the free carboxylic acid required for direct conjugation, while the free-base form (CAS 1781721-13-8) sacrifices the solubility and handling advantages conferred by the hydrochloride salt [3]. These differences make simple in-class substitution scientifically and economically indefensible for multi-step synthesis programs.

Quantitative Differentiation Evidence for 3-(Methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride vs. Closest Analogs


Orthogonal Reactivity: Free Carboxylic Acid vs. Methyl Ester Enables Step-Economical Derivatization vs. Symmetrical Diacid

The target compound possesses one free carboxylic acid (estimated pKa ~3.5–4.5) and one methyl ester, enabling chemoselective activation of the acid without affecting the ester. Under standard peptide coupling conditions (EDC/HOBt, DMF, RT), the free acid undergoes near-quantitative amidation while the methyl ester remains intact, as confirmed by LC-MS monitoring of analogous piperidine monomethyl esters [1]. The methyl ester can subsequently be hydrolyzed (LiOH, THF/H₂O) or reduced (LiAlH₄, THF) in a second orthogonal step, providing a convergent two-step sequence that would require 4–5 steps starting from the diacid piperidine-3,4-dicarboxylic acid (CAS 577-58-2) [2].

Organic Synthesis Medicinal Chemistry Building Blocks

Hydrochloride Salt Provides Superior Aqueous Solubility and Handling vs. Free Base Form

The hydrochloride salt of 3-(methoxycarbonyl)piperidine-4-carboxylic acid (MW 223.65) exhibits markedly improved aqueous solubility relative to its free base counterpart (CAS 1781721-13-8, MW 187.19). Salt formation with HCl protonates the piperidine nitrogen (pKa ~9–10 for secondary amines), generating a charged species with enhanced hydration energy. While experimentally determined solubility values are not publicly available for this specific compound, the general principle is well-established: hydrochloride salts of piperidine carboxylates typically exhibit >10-fold higher aqueous solubility than their free base forms, enabling higher-concentration reaction conditions and facilitating purification by aqueous workup . The free base form is also more hygroscopic and less stable upon long-term storage compared to the crystalline hydrochloride salt [1].

Formulation Science Process Chemistry Solubility

Optimized LogP and TPSA for CNS Drug Discovery vs. Overly Polar Diacid Analog

The target compound exhibits a calculated LogP of -0.1085 and topological polar surface area (TPSA) of 75.63 Ų , placing it within the favorable range for passive blood-brain barrier (BBB) penetration (optimal TPSA < 90 Ų for CNS drugs) [1]. In contrast, piperidine-3,4-dicarboxylic acid (CAS 577-58-2) displays a substantially more hydrophilic profile with XLogP3 of -3.3 and higher TPSA (~98 Ų, two free carboxylates), rendering it unable to cross the BBB by passive diffusion [2]. The monomethyl ester therefore represents a privileged intermediate for constructing CNS-penetrant piperidine-based therapeutics, while the diacid is restricted to peripheral targets or requires prodrug strategies.

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Commercial Availability at Defined Purity (≥98%) with Analytical Traceability vs. Variable Purity of Generic Diacid

The target compound is commercially supplied at 98% purity by major vendors including Leyan (Product No. 2123879) with batch-specific quality control documentation , and at ≥95% purity from CymitQuimica/Biosynth . In contrast, piperidine-3,4-dicarboxylic acid (CAS 577-58-2) is frequently sold at 95% purity with less rigorous analytical characterization. The free-base monomethyl ester (CAS 1781721-13-8) is available at 95% purity but at a substantially higher cost ($1,080/0.05g from Enamine) compared to the hydrochloride salt ($847/50mg) [1]. The defined purity and HCl salt form of the target compound ensure reproducible stoichiometry in coupling reactions, which is critical for medicinal chemistry SAR studies where impurities can confound biological assay results.

Quality Control Procurement Analytical Chemistry

Best-Validated Application Scenarios for 3-(Methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride Based on Quantitative Differentiation Evidence


Stepwise Synthesis of CNS-Penetrant Piperidine-Based Kinase Inhibitors

The orthogonal carboxyl groups of 3-(Methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride enable sequential introduction of two distinct pharmacophoric elements—a common requirement in kinase inhibitor design. The free carboxylic acid is first coupled to an amine-bearing hinge-binding motif via EDC/HOBt; subsequent ester hydrolysis or reduction yields a second functional handle for attachment of a solubility-enhancing group [1]. The hydrochloride salt form ensures aqueous solubility during coupling reactions, while the moderate LogP (-0.11) and TPSA (75.6 Ų) of the monomethyl ester scaffold contribute to favorable CNS multiparameter optimization (MPO) scores when incorporated into final compounds, distinguishing it from the overly polar diacid (LogP -3.3) which is unsuitable for CNS targets [2].

Construction of Piperidine-Containing Monoamine Neurotransmitter Re-uptake Inhibitor Libraries

Indian Patent 219660 explicitly describes (±)-cis/trans-1-methyl-3-methoxycarbonyl-4-(3,4-dichlorophenyl)-piperidine as an intermediate en route to monoamine neurotransmitter re-uptake inhibitors [1]. The target compound provides the 3-methoxycarbonyl-4-carboxy substitution pattern that, following N-functionalization and decarboxylative coupling, generates diverse analogs for serotonin, dopamine, and noradrenaline transporter selectivity profiling. The crystalline HCl salt form facilitates intermediate isolation and purification at multi-gram scale—a documented practical advantage for medicinal chemistry teams synthesizing 50–200 compound libraries . The 98% purity specification reduces the risk of by-product interference in transporter binding assays, where impurities at >2% can produce false positives.

Prodrug Design: pH-Responsive Hydrolysis of the Methyl Ester for Colon-Targeted or Intracellular Delivery

The methyl ester group of the target compound can serve as a transient protecting group that is cleaved in vivo by esterases or under basic conditions, enabling colon-targeted delivery strategies. Unlike the fully deprotected diacid (which is immediately ionized at physiological pH and poorly absorbed) or the dimethyl ester (which requires two hydrolysis steps and introduces pharmacokinetic complexity), the monomethyl ester provides a single-step bioactivation pathway [1]. The LogP of -0.11 for the ester form suggests some degree of passive membrane permeability, while the hydrolyzed diacid form (LogP -3.3) is effectively trapped intracellularly—a property exploited in “soft drug” design. The quantitative ΔLogP of ~3.2 units between the ester and diacid forms provides a predictable physicochemical switch for tissue-selective activation [2].

Quote Request

Request a Quote for 3-(Methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.